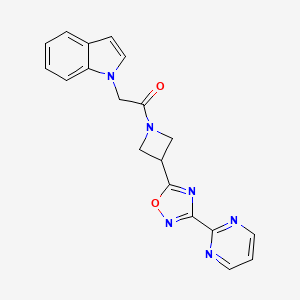![molecular formula C19H11F5N2O3 B2411028 7-Hydroxy-5-oxo-N-(2,3,4,5,6-Pentafluorphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]chinolin-6-carboxamid CAS No. 477855-06-4](/img/structure/B2411028.png)
7-Hydroxy-5-oxo-N-(2,3,4,5,6-Pentafluorphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]chinolin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a useful research compound. Its molecular formula is C19H11F5N2O3 and its molecular weight is 410.3. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Kürzlich wurden Derivate dieser Verbindung auf ihre Wechselwirkung mit dem Cannabinoid-Rezeptor Typ 2 (CB2) untersucht. Diese Derivate wirkten in vitro entweder als Agonisten oder inverse Agonisten/Antagonisten und zeigten in vivo eine anti-osteoarthritische Aktivität .
- Die Synthese, das pharmakologische Profil und die molekulare Modellierung einer Reihe von 23 neuen 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridin-6-carboxamiden wurden untersucht, um selektive CB2-Liganden zu entwickeln. Zehn dieser Verbindungen zeigten eine potente und selektive Bindung an den CB2-Rezeptor, wobei die Ki-Werte von 48,46 bis 0,45 nM und die CB1/CB2-Selektivitätsindizes (SI) von >206 bis >4739 reichten. Bemerkenswert ist, dass die Verbindungen 54 und 55 hoch affine CB2-inverse Agonisten waren, während 57 als Agonist wirkte .
- Ein weiterer Forschungszweig befasst sich mit den antifungalen Eigenschaften der Verbindung. Es wurde festgestellt, dass neuartige 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-carboxamide eine starke und selektive antifungale Aktivität gegen Cryptococcus gattii, einen neu auftretenden Pilzpathogen, besitzen . Dieser Befund legt nahe, dass die Verbindung möglicherweise therapeutisch bei der Behandlung von Pilzinfektionen eingesetzt werden kann.
- Die Struktur und Reaktivität der Verbindung machen sie wertvoll für die heterocyclische Synthese. Fokussierte Übersichtsarbeiten diskutieren ihre Syntheseanwendungen und die Verwendung bei der Konstruktion verwandter Heterocyclen, einschließlich vier- bis siebengliedriger Ringe. Viele dieser Heterocyclen weisen einzigartige biologische Aktivitäten auf .
Cannabinoid-Rezeptor-Liganden
Antifungale Aktivität
Heterocyclische Synthese
Wirkmechanismus
Target of Action
The compound, also known as 4-hydroxy-2-oxo-N-(2,3,4,5,6-pentafluorophenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide, primarily targets the Cannabinoid Type 2 Receptor (CB2) . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with the CB2 receptor either as an agonist or as an inverse agonist/antagonist . As an agonist, it binds to the receptor and activates it, leading to a physiological response. As an inverse agonist/antagonist, it binds to the receptor but instead of activating it, it blocks or dampens the receptor’s activity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
More studies are needed to fully understand its mechanism of action, pharmacokinetics, and the influence of environmental factors on its action .
Eigenschaften
IUPAC Name |
4-hydroxy-2-oxo-N-(2,3,4,5,6-pentafluorophenyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O3/c20-10-11(21)13(23)15(14(24)12(10)22)25-18(28)9-17(27)8-5-1-3-7-4-2-6-26(16(7)8)19(9)29/h1,3,5,27H,2,4,6H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJVRXCUQFBXTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=C(C(=C(C(=C4F)F)F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
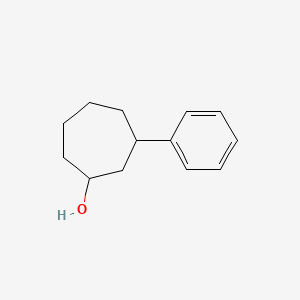
![8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)
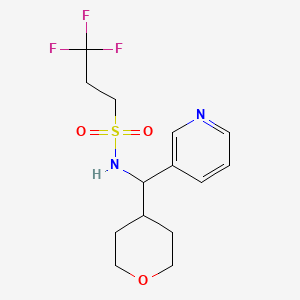

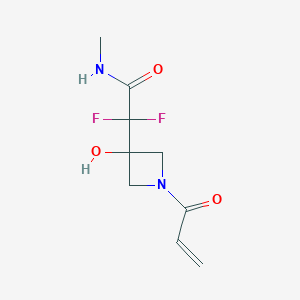
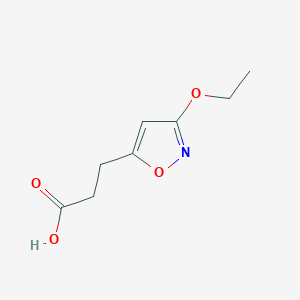
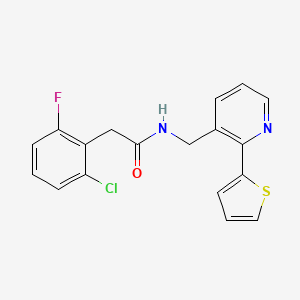
![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)
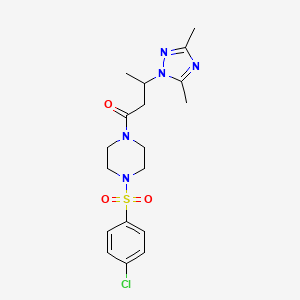
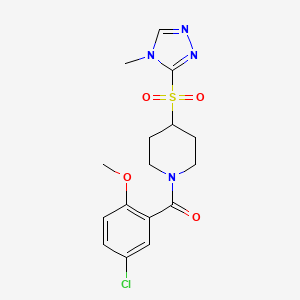
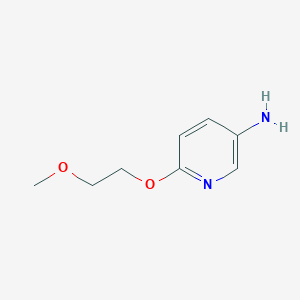
![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)
